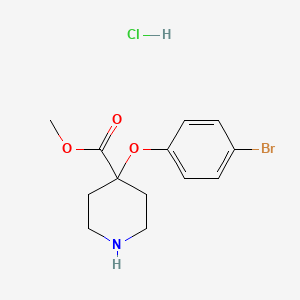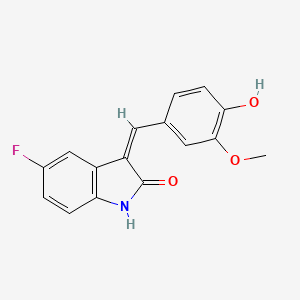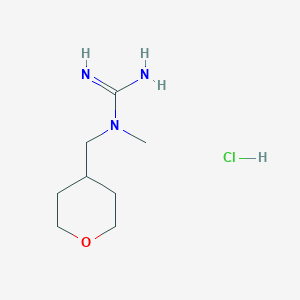
3-Methyl-2,2-bis(4-(trifluoromethoxy)phenyl)oxirane
Vue d'ensemble
Description
3-Methyl-2,2-bis(4-(trifluoromethoxy)phenyl)oxirane is a synthetic organic compound with the molecular formula C17H12F6O3 and a molecular weight of 378.26 g/mol . This compound features a trifluoromethoxy group, which is known for its significant impact on the chemical and physical properties of organic molecules. The presence of the trifluoromethoxy group often enhances the compound’s stability, lipophilicity, and bioavailability, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,2-bis(4-(trifluoromethoxy)phenyl)oxirane typically involves the reaction of 3-methyl-2,2-bis(4-hydroxyphenyl)oxirane with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonic anhydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2,2-bis(4-(trifluoromethoxy)phenyl)oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
3-Methyl-2,2-bis(4-(trifluoromethoxy)phenyl)oxirane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-Methyl-2,2-bis(4-(trifluoromethoxy)phenyl)oxirane involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Bis(4-(trifluoromethoxy)phenyl)oxirane: Lacks the methyl group at the 3-position, resulting in different chemical and physical properties.
3-Methyl-2,2-bis(4-methoxyphenyl)oxirane: Contains methoxy groups instead of trifluoromethoxy groups, leading to lower stability and bioavailability.
Uniqueness
3-Methyl-2,2-bis(4-(trifluoromethoxy)phenyl)oxirane is unique due to the presence of the trifluoromethoxy group, which significantly enhances its stability, lipophilicity, and bioavailability compared to similar compounds. This makes it a valuable compound for various scientific and industrial applications .
Propriétés
IUPAC Name |
3-methyl-2,2-bis[4-(trifluoromethoxy)phenyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F6O3/c1-10-15(24-10,11-2-6-13(7-3-11)25-16(18,19)20)12-4-8-14(9-5-12)26-17(21,22)23/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMDUVMZLWIKME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(O1)(C2=CC=C(C=C2)OC(F)(F)F)C3=CC=C(C=C3)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 3-[(tert-butoxycarbonyl)amino]-3-pyrrolidinecarboxylate hydrochloride](/img/structure/B1486236.png)

![1-(tert-Butyl) 6a-methyl 5-benzylhexahydropyrrolo[3,4-b]pyrrole-1,6a-dicarboxylate](/img/structure/B1486242.png)




![3-[(3,3-Diethyl-4-oxo-2-azetidinyl)oxy]benzoic acid](/img/structure/B1486249.png)



![6,9-Diazaspiro[4.5]decan-10-one hydrochloride](/img/structure/B1486256.png)
